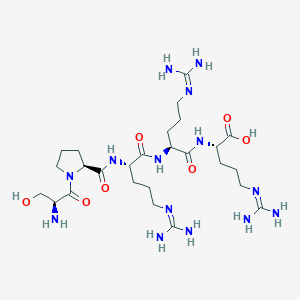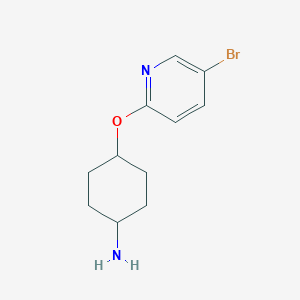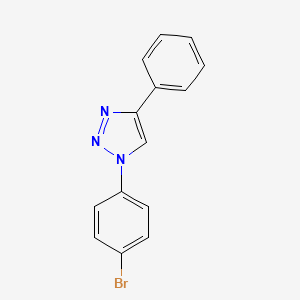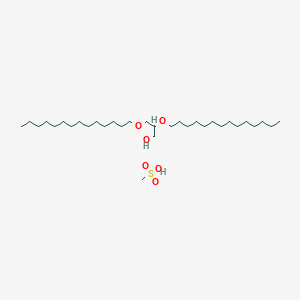
2-(2,4-Dichlorophenoxy)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenoxy)propane-1,3-diamine is an organic compound with the molecular formula C9H12Cl2N2O It is characterized by the presence of two chlorine atoms attached to a phenoxy group, which is further connected to a propane-1,3-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)propane-1,3-diamine typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia or a primary amine to yield the final product. The reaction conditions often require a basic environment, with common bases being sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenoxy)propane-1,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can result in the replacement of chlorine atoms with other functional groups, leading to a wide range of substituted phenoxy derivatives.
科学的研究の応用
2-(2,4-Dichlorophenoxy)propane-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,4-Dichlorophenoxy)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: Similar in structure but with an acetic acid group instead of a propane-1,3-diamine backbone.
2-(2,4-Dichlorophenoxy)propionic acid: Contains a propionic acid group instead of a diamine group.
Uniqueness
2-(2,4-Dichlorophenoxy)propane-1,3-diamine is unique due to its diamine backbone, which imparts different chemical and biological properties compared to its analogs
特性
CAS番号 |
676167-18-3 |
|---|---|
分子式 |
C9H12Cl2N2O |
分子量 |
235.11 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)propane-1,3-diamine |
InChI |
InChI=1S/C9H12Cl2N2O/c10-6-1-2-9(8(11)3-6)14-7(4-12)5-13/h1-3,7H,4-5,12-13H2 |
InChIキー |
LACCDOLGCZEDOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(CN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)


![3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B15159409.png)

![Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-](/img/structure/B15159423.png)

![4-[Chloro(3-methoxyphenyl)methyl]-N-ethyl-N-phenylbenzamide](/img/structure/B15159434.png)


